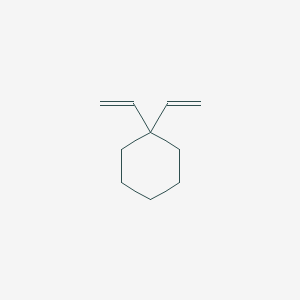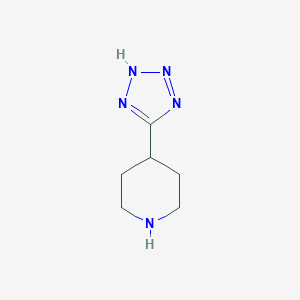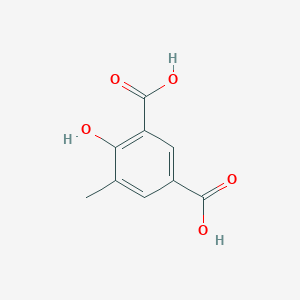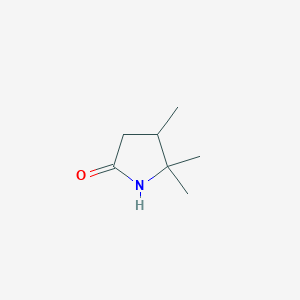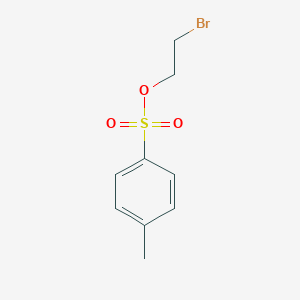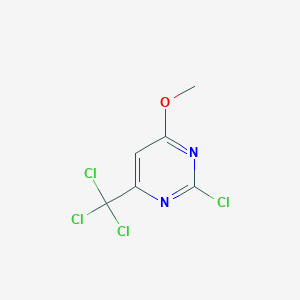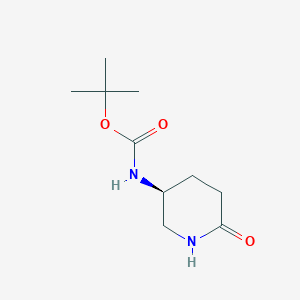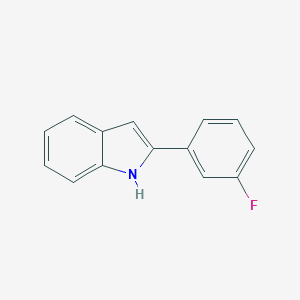
2-(3-fluorophenyl)-1H-indole
Vue d'ensemble
Description
“2-(3-fluorophenyl)-1H-indole” is a chemical compound that belongs to the class of organic compounds known as indoles . The compound is characterized by an indole core structure, which consists of a bicyclic arrangement of two fused rings: a benzene ring and a five-membered nitrogenous pyrrole ring .
Molecular Structure Analysis
The molecular structure of “2-(3-fluorophenyl)-1H-indole” is characterized by an indole core structure with a fluorophenyl group attached at the 2-position of the indole ring . The presence of the fluorine atom in the phenyl group can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules .Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Indoles such as 2-(3-fluorophenyl)-1H-indole are used in the synthesis of various derivatives. The study by Kudzma (2003) describes the synthesis of indole and carbazole derivatives from 2-fluorophenyl imines, highlighting the versatility of these compounds in creating structurally diverse molecules (Kudzma, 2003).
Structural and Computational Analysis
- Gummidi et al. (2019) conducted crystal structure and DFT studies on a closely related compound, demonstrating the importance of such compounds in understanding molecular structure and electronic properties (Gummidi et al., 2019).
Reaction Mechanism Studies
- The reaction mechanisms involving indole derivatives are a significant area of research. Kandemirli et al. (2015) investigated the structures and reaction mechanisms of isatin thiosemicarbazone and its complexes, providing insight into the chemical behavior of indole-based compounds (Kandemirli et al., 2015).
Crystal Engineering
- The role of organic fluorine in crystal engineering is explored by Choudhury et al. (2004), where the crystal structures of substituted indoles are studied to understand molecular interactions like C-H...F and C-H...pi (Choudhury et al., 2004).
Corrosion Inhibition
- Liu et al. (2022) examined the use of 3-(phenylsulfinyl)indoles as corrosion inhibitors, showing the potential of indole derivatives in material science and corrosion protection (Liu et al., 2022).
Synthesis of Complex Molecules
- Borah and Shi (2017) described a palladium-catalyzed regioselective C-H fluoroalkylation of indoles, highlighting the use of these compounds in complex chemical synthesis (Borah & Shi, 2017).
Solubility and Thermodynamics
- The solubility and thermodynamic properties of 2-phenyl-1H-indole in various solvents were studied by Liu et al. (2020), providing valuable data for its use in different applications (Liu et al., 2020).
Orientations Futures
The future research directions for “2-(3-fluorophenyl)-1H-indole” could involve further exploration of its synthesis methods, investigation of its chemical reactivity, and evaluation of its potential biological activities. For instance, the compound could be studied for its potential applications in medicinal chemistry, given the biological relevance of indole and fluorophenyl structures .
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUCLPBTUPSEME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester](/img/structure/B175696.png)
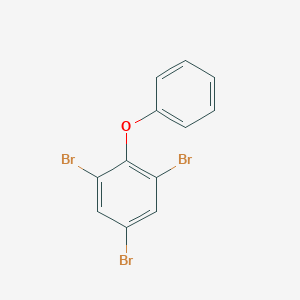
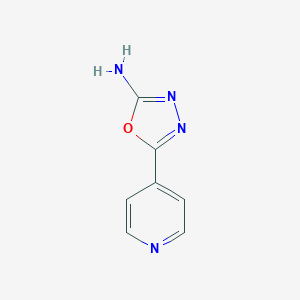
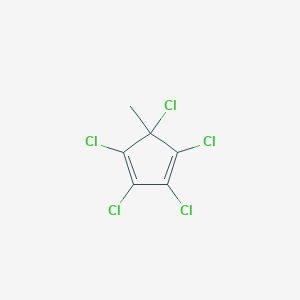
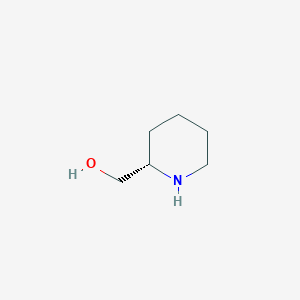
![3-Fluorodibenz[b,e]oxepin-11(6H)-one](/img/structure/B175712.png)
![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)
